

(S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride: A Comprehensive Structural Analysis Guide

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Compound of Interest

Compound Name:	(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride
CAS No.:	1269437-72-0
Cat. No.:	B591937

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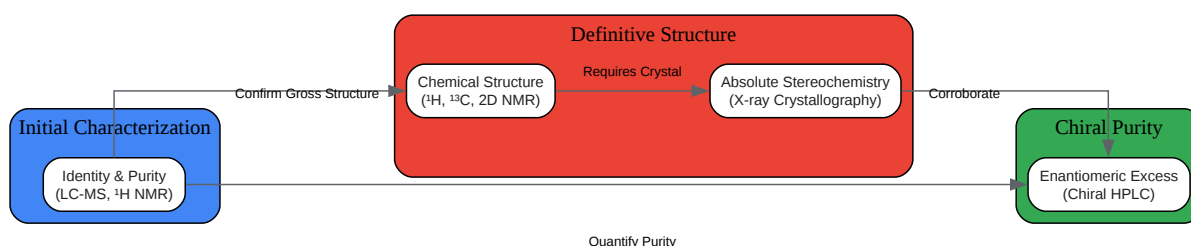
Foreword

In the landscape of modern drug development, the precise characterization of active pharmaceutical ingredients (APIs) is not merely a regulatory formality but the bedrock of safety and efficacy. Chiral molecules, in particular, demand a rigorous analytical approach, as stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical exploration of the structural analysis of **(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride**, a key chiral building block. We will move beyond rote procedural descriptions to delve into the causal logic behind our analytical choices, offering a framework for robust, self-validating characterization that aligns with the highest standards of scientific integrity. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretically sound approach to structural elucidation.

Introduction: The Criticality of Stereospecific Analysis

(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a chiral primary amine, with the hydrochloride salt form enhancing stability and solubility.[1] The "S" designation denotes the specific three-dimensional arrangement of substituents around the chiral center. The steric hindrance from the two ortho-methyl groups on the phenyl ring significantly influences the molecule's conformation and interactions. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the thorough characterization of stereoisomers, requiring that the absolute stereochemistry be known early in development.[2][3][4][5] An incorrect stereoisomer (the R-enantiomer) could lead to inactive or even harmful biological effects, making orthogonal analytical verification essential.[2]

Diagram 1: Overall Analytical Workflow



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Caption: A multi-step workflow for structural confirmation.

Foundational Analysis: Identity and Purity Confirmation

Before delving into complex stereochemical analysis, we must first confirm the compound's basic identity and assess its purity. Liquid Chromatography-Mass Spectrometry (LC-MS) and

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy are the workhorses for this initial phase.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS is our first-line technique because it provides two orthogonal pieces of information in a single run: the retention time (LC) and the mass-to-charge ratio (m/z) of the molecular ion (MS). For this compound, we expect to see the protonated molecule $[\text{M}+\text{H}]^+$ corresponding to the free base, $\text{C}_{10}\text{H}_{15}\text{N}$ (MW: 149.23 g/mol).[6] The hydrochloride salt readily disassociates in the ESI source.

Trustworthiness: This protocol is self-validating. The expected m/z of approximately 150.13 for the $[\text{M}+\text{H}]^+$ ion provides a clear pass/fail criterion for identity.[7]

Experimental Protocol: LC-MS Analysis

- **Sample Preparation:** Accurately weigh and dissolve ~1 mg of the sample in 1 mL of a 50:50 acetonitrile:water mixture.
- **Chromatographic Conditions:**
 - Column: C18 reverse-phase (e.g., 2.1 mm x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: 5% B to 95% B over 4 minutes.
 - Flow Rate: 0.4 mL/min.
 - Column Temperature: 40 $^{\circ}\text{C}$.
- **Mass Spectrometry Conditions:**
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Scan Range: m/z 50 - 500.

- Capillary Voltage: 3.5 kV.
- Data Analysis: Extract the mass spectrum for the analyte peak and confirm the presence of the $[M+H]^+$ ion.

Proton NMR (^1H NMR) Spectroscopy

Expertise & Experience: While MS gives us the molecular weight, ^1H NMR provides detailed information about the chemical environment of the hydrogen atoms. This allows us to confirm the connectivity of the dimethylphenyl group, the ethylamine chain, and the protons at the chiral center. The integration of signals must correspond to the number of protons in each environment.

Trustworthiness: The predicted chemical shifts and coupling patterns for the proposed structure serve as an internal validation. Any significant deviation would immediately flag a potential structural issue.

Expected ^1H NMR Data (in CDCl_3 , ~400 MHz)

Assignment	Chemical Shift (δ , ppm)	Multiplicity	Integration
Phenyl- CH_3	~2.4	Singlet	6H
CH- CH_3	~1.5	Doublet	3H
NH_3^+	Variable (broad)	Singlet	3H
CH- NH_3^+	~4.1	Quartet	1H
Aromatic H	~7.0-7.1	Multiplet	3H

Note: As a hydrochloride salt, the amine protons (NH_3^+) will be present. Their chemical shift and appearance can be affected by solvent and concentration.

Definitive Structural Elucidation

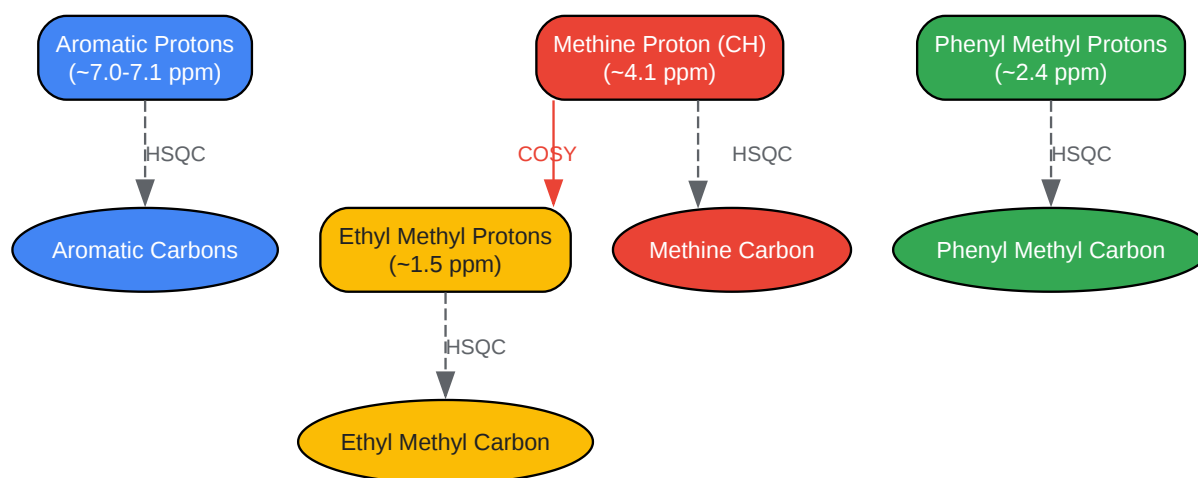
With the basic identity confirmed, we now employ more advanced techniques to unambiguously determine the full 3D structure, including the critical stereochemistry.

Two-Dimensional (2D) NMR Spectroscopy

Expertise & Experience: While ^1H and ^{13}C NMR provide individual proton and carbon data, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) correlate these signals, allowing us to piece together the molecular puzzle with certainty. This definitively confirms the ethylamine chain's connection to the dimethylphenyl ring.

Authoritative Grounding: The principles of these 2D NMR techniques are foundational in organic chemistry and are considered standard practice by regulatory agencies for the structural elucidation of new chemical entities.[2]

Diagram 2: 2D NMR Correlation Logic



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Caption: Correlation map for key ^1H and ^{13}C signals.

Single Crystal X-ray Crystallography

Expertise & Experience: This is the gold standard for determining the absolute stereochemistry of a chiral molecule.[8][9] By diffracting X-rays off a single, high-quality crystal, we can generate a three-dimensional electron density map of the molecule. The use of anomalous dispersion allows for the unambiguous assignment of the absolute configuration (S or R).[8][10]

Trustworthiness: The result is a set of atomic coordinates that can be independently verified. Key metrics like the Flack parameter provide a statistical measure of confidence in the stereochemical assignment.^{[9][11]} A Flack parameter close to zero for the S-configuration provides definitive proof.^[9]

Authoritative Grounding: The International Union of Crystallography (IUCr) sets the standards for data collection, structure solution, and reporting, which are essential for publication or regulatory submission.

Experimental Protocol: X-ray Crystallography

- **Crystal Growth:** Slowly evaporate a solution of the hydrochloride salt in a suitable solvent system (e.g., ethanol/ethyl acetate) to grow single crystals.
- **Data Collection:** Mount a crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Cu K α radiation is often effective for light-atom structures).^[9]
- **Structure Solution and Refinement:** Process the diffraction data, solve the structure using direct methods, and refine the model against the experimental data.
- **Absolute Structure Determination:** Refine the Flack parameter to determine the absolute configuration.

Quantifying Chiral Purity: Enantiomeric Excess

While crystallography confirms the absolute configuration of a single crystal, it doesn't quantify the purity of the bulk sample. For this, we must turn to a chiral separation technique.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Chiral HPLC is the industry-standard method for determining the enantiomeric excess (e.e.).^[12] This technique uses a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, causing one to be retained longer than the other, thus enabling their separation and quantification.^{[13][14]}

Trustworthiness: The method is validated by running a racemic standard (a 50:50 mixture) to demonstrate baseline separation. The sample is then run, and the e.e. is calculated from the peak areas. Regulatory guidelines require a validated, stereo-specific assay for purity.[4][15]

Authoritative Grounding: Polysaccharide-based CSPs (e.g., Chiralpak® AD-H) are widely used and have proven effective for separating a broad range of chiral amines.[13][14][16] The use of a basic additive like diethylamine in the mobile phase is a common and critical practice to ensure good peak shape for amine compounds.[13][16]

Experimental Protocol: Chiral HPLC

- Column Selection: Screen polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H).
- Sample Preparation: Prepare solutions of the sample and a racemic standard (~1 mg/mL) in the mobile phase.
- Chromatographic Conditions (Example):
 - Column: Chiralpak AD-H (4.6 mm x 250 mm, 5 μm).
 - Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV at 265 nm.
 - Column Temperature: 25 °C.
- Data Analysis:
 - Inject the racemic standard to determine the retention times of the S- and R-enantiomers.
 - Inject the sample and integrate the peak areas.
 - Calculate the enantiomeric excess: $e.e. (\%) = [(Area_S - Area_R) / (Area_S + Area_R)] \times 100$.

Summary and Conclusion

The structural analysis of **(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride** requires a multi-faceted, orthogonal approach. We begin with LC-MS and ^1H NMR to rapidly confirm identity and gross structure. We then employ powerful 2D NMR techniques to piece together the precise molecular connectivity. The unambiguous determination of the absolute S-configuration is achieved through single-crystal X-ray crystallography, the definitive method for stereochemical assignment. Finally, the bulk material's enantiomeric purity is quantified with high precision using a validated chiral HPLC method. This comprehensive suite of analyses provides a robust, self-validating data package that ensures the structural integrity of this critical chiral building block, meeting the rigorous standards of the pharmaceutical industry.

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